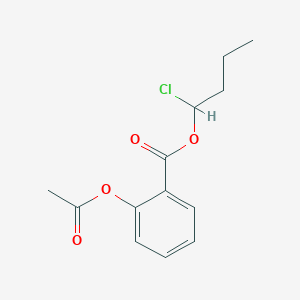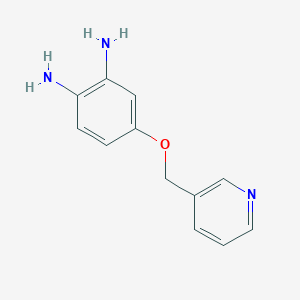
1-Chlorobutyl 2-acetyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorobutyl 2-acetyloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutyl group attached to the benzoate moiety, which is further acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chlorobutyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chlorobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chlorobutyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-hydroxybenzoic acid and 1-chlorobutanol.
Substitution: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-Hydroxybenzoic acid and 1-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or carboxylic acids.
Applications De Recherche Scientifique
1-Chlorobutyl 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chlorobutyl 2-acetyloxybenzoate involves its interaction with biological molecules. The ester bond can be hydrolyzed by esterases in the body, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The chlorobutyl group may also interact with cellular components, potentially leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
1-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
2-Acetyloxybenzoic acid (Aspirin): Similar structure but lacks the chlorobutyl group.
Uniqueness: 1-Chlorobutyl 2-acetyloxybenzoate is unique due to the presence of both the chlorobutyl and acetyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15ClO4 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
1-chlorobutyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-12(14)18-13(16)10-7-4-5-8-11(10)17-9(2)15/h4-5,7-8,12H,3,6H2,1-2H3 |
Clé InChI |
VHSADESJSJHRNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)










